N'-(3,4-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
CAS No.: 898450-70-9
Cat. No.: VC5178770
Molecular Formula: C24H31N3O5S
Molecular Weight: 473.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898450-70-9 |
|---|---|
| Molecular Formula | C24H31N3O5S |
| Molecular Weight | 473.59 |
| IUPAC Name | N'-(3,4-dimethylphenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C24H31N3O5S/c1-17-7-8-19(16-18(17)2)26-24(29)23(28)25-14-13-20-6-4-5-15-27(20)33(30,31)22-11-9-21(32-3)10-12-22/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) |
| Standard InChI Key | YKIGAWAVIBFTFP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C |
Introduction
N'-(3,4-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound belonging to the class of amides. It features a piperidine moiety and a methoxybenzenesulfonyl group, which contribute to its potential biological activities. This compound is of interest in pharmaceutical research due to its structural components that suggest potential therapeutic applications.
Synthesis
The synthesis of N'-(3,4-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multi-step synthetic routes. Common methods include:
-
Step 1: Formation of the piperidine intermediate.
-
Step 2: Introduction of the methoxybenzenesulfonyl group.
-
Step 3: Coupling with the dimethylphenyl moiety to form the final compound.
Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Potential Applications
While specific applications of N'-(3,4-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide are not extensively documented, its structural components suggest potential uses in pharmaceuticals. The presence of a piperidine moiety and a methoxybenzenesulfonyl group indicates possible biological activities that could be explored further in medicinal chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume